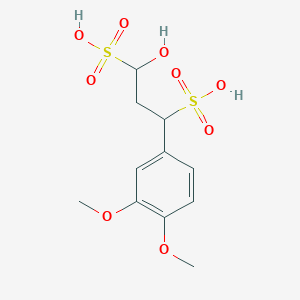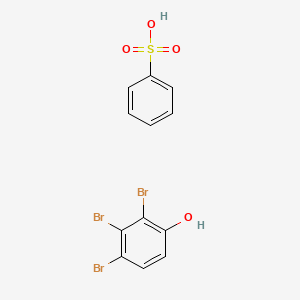
Benzenesulfonic acid;2,3,4-tribromophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid;2,3,4-tribromophenol is a compound that combines the properties of benzenesulfonic acid and 2,3,4-tribromophenol. Benzenesulfonic acid is an organosulfur compound with the formula C6H6O3S, known for its strong acidic properties and solubility in water and ethanol . 2,3,4-tribromophenol is a brominated phenol derivative, often used in various chemical applications due to its reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzenesulfonic acid is typically prepared through the sulfonation of benzene using concentrated sulfuric acid or fuming sulfuric acid (oleum) . The reaction involves the addition of sulfur trioxide to benzene, forming benzenesulfonic acid. The process can be reversed by adding hot aqueous acid to benzenesulfonic acid, producing benzene .
2,3,4-tribromophenol can be synthesized by brominating phenol in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS). The reaction conditions typically involve a solvent like acetic acid and a catalyst to facilitate the bromination process.
Industrial Production Methods
. This method ensures high yields and purity of the product. For 2,3,4-tribromophenol, industrial production may involve large-scale bromination reactions under controlled conditions to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonic acid undergoes various reactions typical of aromatic sulfonic acids, including:
Electrophilic substitution: The sulfonic acid group can be replaced by other electrophiles.
Formation of sulfonamides: Reaction with amines to form sulfonamides.
Formation of sulfonyl chlorides: Reaction with phosphorus pentachloride to form benzenesulfonyl chloride.
2,3,4-tribromophenol can undergo:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles.
Oxidation and reduction: The phenolic group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Sulfur trioxide and fuming sulfuric acid: Used for sulfonation of benzene.
Phosphorus pentachloride: Used to convert benzenesulfonic acid to benzenesulfonyl chloride.
Bromine or N-bromosuccinimide: Used for bromination of phenol to produce 2,3,4-tribromophenol.
Major Products Formed
Benzenesulfonic acid: From sulfonation of benzene.
Benzenesulfonyl chloride: From reaction with phosphorus pentachloride.
2,3,4-tribromophenol: From bromination of phenol.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid and 2,3,4-tribromophenol have various applications in scientific research:
Chemistry: Used as reagents and intermediates in organic synthesis.
Biology: Studied for their potential biological activities and interactions with biomolecules.
Medicine: Investigated for their potential therapeutic properties and as precursors for drug development.
Industry: Used in the production of dyes, detergents, and other industrial chemicals.
Wirkmechanismus
The mechanism of action for benzenesulfonic acid involves its strong acidic properties, which allow it to act as a catalyst in various chemical reactions. It can donate protons to facilitate electrophilic substitution reactions on aromatic rings .
For 2,3,4-tribromophenol, the bromine atoms increase the compound’s reactivity, making it susceptible to nucleophilic substitution reactions. The phenolic group can also participate in hydrogen bonding and other interactions with biological molecules, influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfanilic acid: Another aromatic sulfonic acid with similar acidic properties.
p-Toluenesulfonic acid: A sulfonic acid derivative with a methyl group on the benzene ring.
2,4,6-tribromophenol: A brominated phenol similar to 2,3,4-tribromophenol but with different bromine substitution patterns.
Uniqueness
Benzenesulfonic acid;2,3,4-tribromophenol is unique due to the combination of the sulfonic acid group and the brominated phenol structure. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
Eigenschaften
CAS-Nummer |
63832-62-2 |
|---|---|
Molekularformel |
C12H9Br3O4S |
Molekulargewicht |
489.0 g/mol |
IUPAC-Name |
benzenesulfonic acid;2,3,4-tribromophenol |
InChI |
InChI=1S/C6H3Br3O.C6H6O3S/c7-3-1-2-4(10)6(9)5(3)8;7-10(8,9)6-4-2-1-3-5-6/h1-2,10H;1-5H,(H,7,8,9) |
InChI-Schlüssel |
RUPAMHXLJAOKJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=C(C(=C1O)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


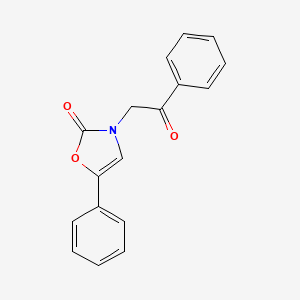
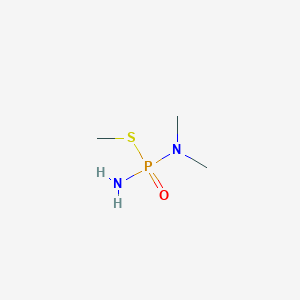
![11,11-Dibromobicyclo[8.1.0]undecane](/img/structure/B14490210.png)
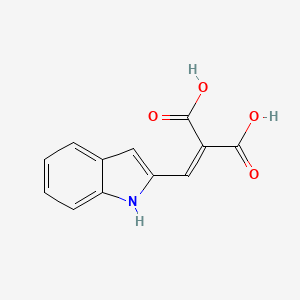
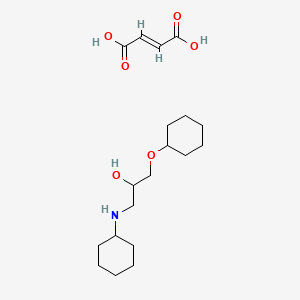
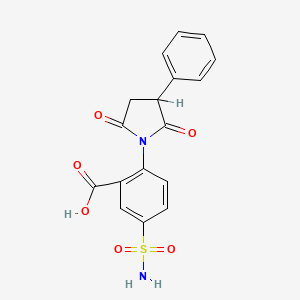
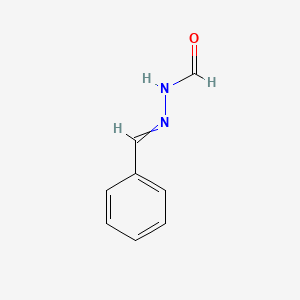
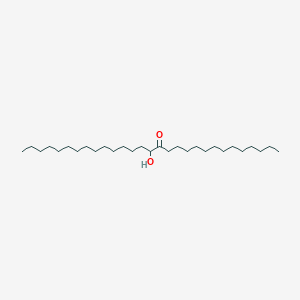
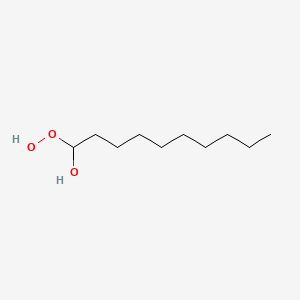
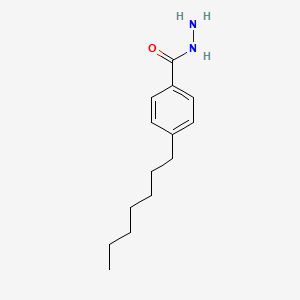
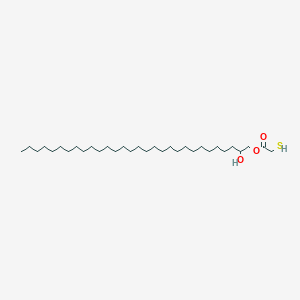
![(2S)-4-(Diphenylmethoxy)-2-{[(2-nitrophenyl)sulfanyl]amino}-4-oxobutanoate](/img/structure/B14490263.png)
![Methyl 7-[2-(hydroxymethyl)-3,6-dimethoxyphenyl]heptanoate](/img/structure/B14490268.png)
